molecular formula C13H18ClFN2O2 B1381741 Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride CAS No. 1356342-49-8

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

Cat. No.: B1381741
CAS No.: 1356342-49-8
M. Wt: 288.74 g/mol
InChI Key: RZLXUSRNOIRNLG-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride (CAS: 1356342-49-8) is a fluorinated heterocyclic compound belonging to the piperidine derivative family. Its systematic IUPAC name is benzyl N-(5-fluoropiperidin-3-yl)carbamate hydrochloride , reflecting the presence of a piperidine ring substituted with fluorine at position 5 and a benzyl carbamate group at position 3. The molecular formula is C~13~H~18~ClFN~2~O~2~ , with a molecular weight of 288.74 g/mol . Synonyms include Benzyl 5-fluoropiperidin-3-ylcarbamate HCl and MFCD21601932, among others.

Table 1: Key Identifiers

Property Value
IUPAC Name Benzyl N-(5-fluoropiperidin-3-yl)carbamate hydrochloride
Molecular Formula C~13~H~18~ClFN~2~O~2~
Molecular Weight 288.74 g/mol
CAS Registry Number 1356342-49-8
SMILES C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl

Structural Features and Molecular Constitution

The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with:

  • A fluorine atom at position 5, which introduces electronegativity and steric effects.
  • A benzyl carbamate group (-OC(=O)NH-) at position 3, contributing hydrogen-bonding capacity and aromatic interactions.

The hydrochloride salt form includes a chloride counterion, enhancing solubility in polar solvents. The stereochemistry of the piperidine ring remains unspecified in public records, though related fluoropiperidines often exhibit cis or trans configurations depending on synthesis routes. The 3D conformation, validated by PubChem’s computational models, highlights the equatorial orientation of the fluorine and carbamate groups to minimize steric strain.

Historical Context in Fluorinated Heterocycle Chemistry

Fluorinated heterocycles emerged prominently in the 1950s with advances in fluorination techniques, such as the development of N-fluorinating agents like N-fluoropyridinium salts. Early milestones include the synthesis of 5-fluorouracil (an anticancer agent) and fluoroquinolones (antibiotics), which demonstrated the therapeutic potential of fluorine substitution.

This compound represents a modern iteration of this research, leveraging fluorine’s ability to modulate pharmacokinetic properties. Its design aligns with trends in bioisosterism , where fluorine replaces hydrogen or hydroxyl groups to enhance metabolic stability and target binding.

Relationship to Parent Compound (CID 118798388)

The parent compound, benzyl N-(5-fluoro-3-piperidyl)carbamate (CID 118798388), lacks the hydrochloride salt. The addition of hydrochloric acid protonates the piperidine nitrogen, forming a water-soluble ionic pair. This modification is common in pharmaceutical chemistry to improve bioavailability and crystallinity.

Table 2: Parent vs. Salt Form

Property Parent Compound (CID 118798388) Hydrochloride Salt (CID 118798387)
Molecular Formula C~13~H~17~FN~2~O~2~ C~13~H~18~ClFN~2~O~2~
Solubility Lower polarity Enhanced aqueous solubility
Ionization State Neutral Protonated (piperidine N–H⁺)

Significance in Organofluorine Chemistry Research

This compound exemplifies two critical themes in organofluorine chemistry:

  • Fluorine’s Electronic Effects : The C–F bond (bond energy ~480 kJ/mol) increases ring stability and alters electron density, influencing intermolecular interactions. Fluorine’s electronegativity (3.98) enhances dipole moments, potentially improving binding to biological targets.
  • Carbamate Functionalization : Carbamates are prized for their proteolytic stability and ability to mimic amide bonds while resisting enzymatic degradation. The benzyl group further augments lipophilicity, aiding membrane permeability.

Researchers utilize this compound as a building block for drug candidates targeting neurological and infectious diseases, where fluorinated piperidines are common pharmacophores. Its synthesis, likely involving fluorination of piperidine precursors or hydrogenation of fluoropyridines, aligns with methodologies described for analogous compounds.

Properties

IUPAC Name

benzyl N-(5-fluoropiperidin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXUSRNOIRNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Carbamate Formation: The benzyl carbamate group is introduced through a reaction between benzyl chloroformate and the piperidine derivative.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride has several notable applications:

Medicinal Chemistry

  • It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, particularly in developing antiviral agents targeting viral infections like Hepatitis B .

Chemical Biology

  • The compound is utilized in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets, such as enzymes and receptors. Its fluorine atom enhances binding affinity and selectivity towards these targets .

Industrial Chemistry

  • It acts as an intermediate in producing various chemical products and materials, leveraging its unique chemical properties for industrial applications.

Research indicates that this compound exhibits significant biological activities:

  • Antiviral Activity : It has been primarily investigated for its potential as an antiviral agent against Hepatitis B virus (HBV), where it inhibits viral replication by preventing the synthesis of viral DNA in hepatocytes .

Cancer Research

Studies have demonstrated that this compound can inhibit pathways associated with tumor growth, showcasing its potential as a therapeutic agent in oncology.

Neurological Disorders

Investigations into its effects on neurotransmitter systems suggest that this compound could play a role in treating neurological disorders by modulating receptor activity .

Mechanism of Action

The mechanism of action of Benzyl 5-fluoropiperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride with related compounds:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Purity (%)
Benzyl (5-fluoropiperidin-3-yl)carbamate HCl Not Provided C₁₄H₂₀ClFN₂O₂ (inferred) 5-Fluoro ~300.78 -
Benzyl-(4-methylpiperidin-4-yl)carbamate HCl 676559-74-3 C₁₄H₂₁ClN₂O₂ 4-Methyl 284.78 95
Benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate HCl 1034057-93-6 C₁₃H₁₇ClFN₂O₂ 3-Fluoro (stereospecific) 284.74 -
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate HCl 910789-29-6 C₁₄H₁₇ClN₂O₂ Bicyclic scaffold 280.75 -

Key Observations :

  • Fluorine vs.
  • Stereochemical Influence : The 3-fluoro substituent in Benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate HCl (CAS 1034057-93-6) may confer distinct conformational preferences and receptor interactions compared to the 5-fluoro isomer .

Pharmacological and Biochemical Implications

  • Fluorine Effects : The 5-fluoro group may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature critical for prolonged drug half-life .
  • Steric vs.

Biological Activity

Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Benzyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate hydrochloride
  • Molecular Formula : C13H17FN2O2·HCl
  • Molecular Weight : Approximately 284.75 g/mol
  • Purity : 96%

The compound features a piperidine ring with a fluorine substitution at the 5-position, which enhances its binding affinity to biological targets due to the electronegativity of fluorine. The carbamate functional group is known for its ability to undergo hydrolysis, potentially releasing biologically active intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom increases the compound's selectivity and binding affinity, allowing it to modulate the activity of various biological targets. Notably, it has been shown to inhibit key enzymes involved in lipid metabolism and neurotransmitter regulation, such as:

  • Fatty Acid Amide Hydrolase (FAAH)
  • Monoacylglycerol Lipase (MAGL)
  • Acetylcholinesterase (AChE)

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes:

EnzymeInhibition TypeIC50 Value (μM)Reference
Fatty Acid Amide Hydrolase (FAAH)Competitive4.0
Monoacylglycerol Lipase (MAGL)Non-competitive6.0
Acetylcholinesterase (AChE)Mixed7.3

The compound demonstrated significant inhibition of FAAH, which is crucial for regulating endocannabinoid levels in the brain. This suggests potential applications in treating conditions related to pain and inflammation.

Case Studies

  • Neuropharmacological Effects : A study assessed the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, correlating with the inhibition of AChE activity, suggesting a role in enhancing cholinergic signaling .
  • Metabolic Stability : Research involving porcine liver homogenates revealed that the compound exhibits moderate metabolic stability, indicating potential for therapeutic use without rapid degradation .

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Benzyl 4-fluoropiperidin-3-ylcarbamate hydrochlorideFluorine at 4-positionModerate FAAH inhibition
Benzyl 5-chloropiperidin-3-ylcarbamate hydrochlorideChlorine at 5-positionLower binding affinity
Benzyl 5-bromopiperidin-3-ylcarbamate hydrochlorideBromine at 5-positionReduced stability

The unique presence of fluorine in this compound enhances its chemical stability and biological activity compared to its analogs with different halogen substitutions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride, and how can intermediates be optimized?

  • Methodology :

  • Step 1 : Start with a piperidin-3-amine scaffold. Introduce fluorine at the 5-position via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .
  • Step 2 : Protect the amine group with a benzyl carbamate (Cbz) group using benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>98%) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluorine confirmation) .
    • Optimization : Monitor reaction progress by TLC and adjust stoichiometry of fluorinating agents to minimize by-products (e.g., elimination or over-fluorination) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against standards .
  • Structural Confirmation :
  • NMR : ¹H NMR for proton environments (e.g., benzyl protons at δ 7.3–7.5 ppm, piperidine ring protons at δ 3.0–4.0 ppm), ¹⁹F NMR for fluorine position (single peak around δ -200 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 287.1) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Test in DMSO (typical stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry. This compound is likely sparingly soluble in water; add co-solvents like ethanol (<5%) for assays .
  • Stability : Conduct accelerated stability studies at 4°C, 25°C, and 37°C over 72 hours. Monitor degradation via HPLC and adjust storage to -20°C under inert atmosphere if instability is observed .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the fluoropiperidine ring?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXT for structure solution and SHELXL for refinement, leveraging fluorine’s strong scattering factor to resolve positional disorder .
  • Validation : Compare experimental bond lengths/angles (C-F, ~1.39 Å) with DFT-optimized structures to confirm stereochemical assignments .

Q. What strategies mitigate discrepancies in biological activity data caused by fluorination positional isomers?

  • Contradiction Analysis :

  • Synthetic Controls : Synthesize and test 4-fluoro and 6-fluoro isomers to isolate positional effects on target binding (e.g., kinase inhibition assays) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding poses of isomers with the target protein’s active site .

Q. How can researchers design stability-indicating assays to detect hydrolytic degradation products?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours.
  • Detection : Use LC-MS/MS to identify degradation products (e.g., free piperidine from carbamate hydrolysis or defluorinated analogs) .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties?

  • Metabolic Studies :

  • In Vitro : Incubate with liver microsomes (human/rat) and monitor defluorination via ¹⁹F NMR or fluoride ion-selective electrode .
  • In Vivo : Administer radiolabeled (¹⁸F) compound to track tissue distribution and clearance using PET imaging .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting NMR data between synthetic batches?

  • Root Cause : Check for residual solvents (e.g., DMF, ethyl acetate) or diastereomeric impurities from incomplete fluorination.
  • Resolution :

  • Purification : Re-crystallize from ethanol/water or use preparative HPLC with a chiral column to separate enantiomers .
  • Advanced NMR : Use 2D COSY and NOESY to assign proton-proton correlations and confirm stereochemistry .

Q. What experimental controls are essential when observing inconsistent biological activity?

  • Controls :

  • Positive/Negative : Include a known active compound (e.g., fluorinated analog with reported activity) and vehicle (DMSO) in all assays.
  • Batch Consistency : Test multiple synthetic batches and validate purity before biological testing .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride
Reactant of Route 2
Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride

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